5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol
Overview
Description
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol: is a fluorinated pyridine derivative with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol . This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a hydroxypropyl group attached to a pyridine ring. These structural features impart distinct chemical and physical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxypropylation: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropanol or 3-bromopropanol under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-Fluoro-3-(3-oxopropyl)pyridin-2-ol or 5-Fluoro-3-(3-carboxypropyl)pyridin-2-ol.
Reduction: Formation of 5-Fluoro-3-(3-hydroxypropyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems, including enzyme inhibition and receptor binding studies .
Medicine: Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and electrostatic interactions, enhancing the binding affinity and specificity of the compound. The hydroxypropyl group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 5-Fluoro-2-hydroxypyridine
- 3-Fluoro-5-hydroxypropylpyridine
- 5-Fluoro-3-(3-methoxypropyl)pyridin-2-ol
Comparison:
- 5-Fluoro-2-hydroxypyridine: Lacks the hydroxypropyl group, resulting in different chemical reactivity and biological activity.
- 3-Fluoro-5-hydroxypropylpyridine: The position of the fluorine atom is different, leading to variations in chemical properties and potential applications.
- 5-Fluoro-3-(3-methoxypropyl)pyridin-2-ol: The methoxy group instead of the hydroxy group alters the compound’s polarity and reactivity .
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol stands out due to its unique combination of a fluorine atom and a hydroxypropyl group, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-3-(3-hydroxypropyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c9-7-4-6(2-1-3-11)8(12)10-5-7/h4-5,11H,1-3H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJNGNFQIPNDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678392 | |
Record name | 5-Fluoro-3-(3-hydroxypropyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-37-2 | |
Record name | 5-Fluoro-3-(3-hydroxypropyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-(3-hydroxypropyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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